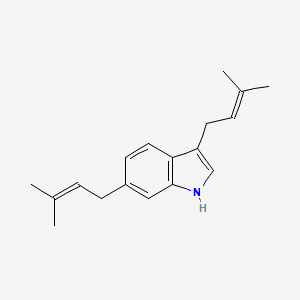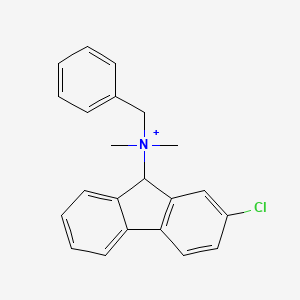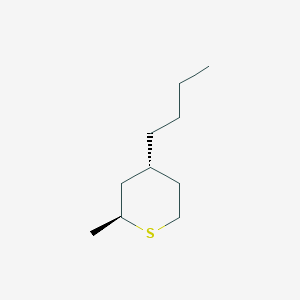![molecular formula C12H23NO2Si B14456842 9-Butyl-6,12-dioxa-9-aza-5-silaspiro[4.7]dodec-2-ene CAS No. 69656-49-1](/img/structure/B14456842.png)
9-Butyl-6,12-dioxa-9-aza-5-silaspiro[4.7]dodec-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Butyl-6,12-dioxa-9-aza-5-silaspiro[4.7]dodec-2-ene is a unique organosilicon compound characterized by its spiro structure, which includes oxygen, nitrogen, and silicon atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Butyl-6,12-dioxa-9-aza-5-silaspiro[4.7]dodec-2-ene typically involves the reaction of butylamine with a silane precursor under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products. Purification techniques, such as distillation or chromatography, are employed to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
9-Butyl-6,12-dioxa-9-aza-5-silaspiro[4.7]dodec-2-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into simpler silane derivatives.
Substitution: The butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and alkylating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of alkyl or aryl-substituted silanes .
Wissenschaftliche Forschungsanwendungen
9-Butyl-6,12-dioxa-9-aza-5-silaspiro[4.7]dodec-2-ene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential as a biocompatible material in medical devices.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings
Wirkmechanismus
The mechanism of action of 9-Butyl-6,12-dioxa-9-aza-5-silaspiro[4.7]dodec-2-ene involves its interaction with molecular targets through its spiro structure. The compound can form stable complexes with various substrates, facilitating reactions that are otherwise challenging. The presence of silicon, oxygen, and nitrogen atoms in the structure allows for diverse chemical interactions, making it a versatile compound in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7,9,11-trimethyl-6,12-dioxa-9-aza-5-silaspiro[4.7]dodec-2-ene: Similar spiro structure but with different alkyl groups.
3,9-dimethyl-6,12-dioxa-9-aza-5-silaspiro[4.7]dodec-2-ene: Another variant with different substituents
Uniqueness
9-Butyl-6,12-dioxa-9-aza-5-silaspiro[4.7]dodec-2-ene is unique due to its specific butyl substitution, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications where other similar compounds may not perform as effectively .
Eigenschaften
CAS-Nummer |
69656-49-1 |
|---|---|
Molekularformel |
C12H23NO2Si |
Molekulargewicht |
241.40 g/mol |
IUPAC-Name |
9-butyl-6,12-dioxa-9-aza-5-silaspiro[4.7]dodec-2-ene |
InChI |
InChI=1S/C12H23NO2Si/c1-2-3-6-13-7-9-14-16(15-10-8-13)11-4-5-12-16/h4-5H,2-3,6-12H2,1H3 |
InChI-Schlüssel |
WUYIYIAXOVLCJA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1CCO[Si]2(CC=CC2)OCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Thiazolium, 4,5-dihydro-3-methyl-2-[3-(3-methyl-2-thiazolidinylidene)-1-propenyl]-, iodide](/img/structure/B14456764.png)
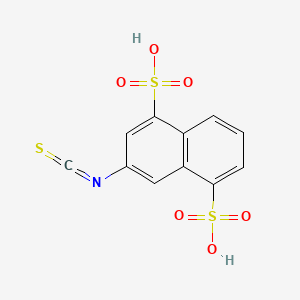
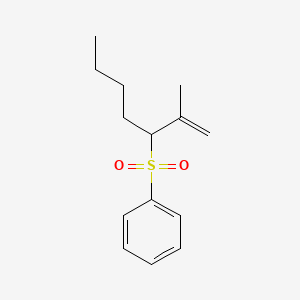
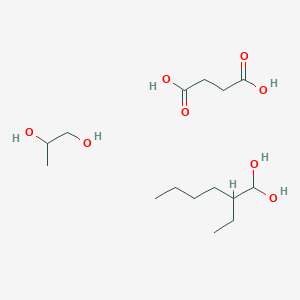
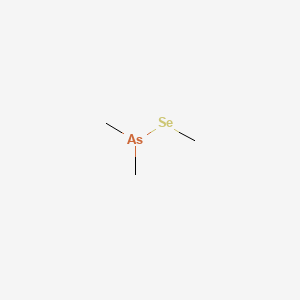
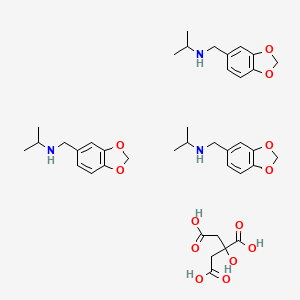
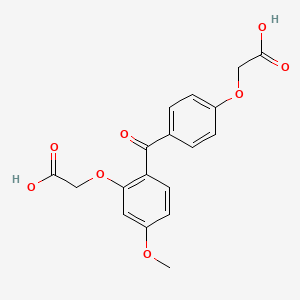
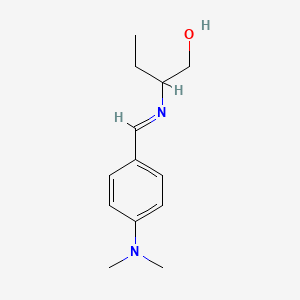
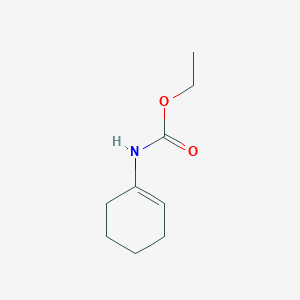
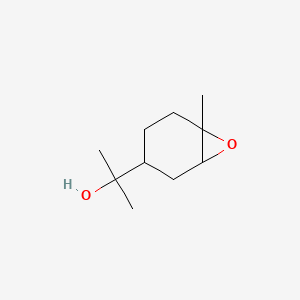
![1,4-Methanopyrazino[1,2-a]pyridazine,octahydro-](/img/structure/B14456835.png)
